Technical Guide: 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde (CAS 915921-67-4)
Technical Guide: 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde (CAS 915921-67-4)
Executive Summary
2-(3-Methylphenyl)pyrimidine-5-carbaldehyde (CAS 915921-67-4) is a high-value heterocyclic intermediate serving as a "privileged scaffold" in medicinal chemistry. Its structural architecture—a pyrimidine core substituted at the C2 position with a lipophilic 3-methylphenyl group and functionalized at the C5 position with a reactive aldehyde—makes it a critical lynchpin in the synthesis of kinase inhibitors (specifically JAK and p38 MAPK pathways) and antiviral agents.
This guide provides a comprehensive technical analysis of the molecule, detailing optimized synthetic routes, reactivity profiles for library diversification, and authoritative handling protocols. It is designed to allow research teams to autonomously validate and scale the use of this intermediate in drug discovery campaigns.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Before initiating synthesis or application, verify the material identity against the following specifications.
| Property | Specification |
| IUPAC Name | 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde |
| CAS Number | 915921-67-4 |
| Molecular Formula | C₁₂H₁₀N₂O |
| Molecular Weight | 198.22 g/mol |
| Appearance | Off-white to pale yellow solid |
| Predicted LogP | 2.3 ± 0.4 (Lipophilic) |
| Polar Surface Area (PSA) | 42.85 Ų |
| Melting Point | 115–118 °C (Typical range for analogs; verify experimentally) |
| Solubility | Soluble in DCM, DMSO, DMF; sparingly soluble in water. |
| Storage | Inert atmosphere (Argon/Nitrogen), 2–8 °C. Aldehyde is oxidation-sensitive. |
Optimized Synthetic Pathway
The Suzuki-Miyaura Cross-Coupling Protocol
The most robust route to CAS 915921-67-4 is the palladium-catalyzed cross-coupling of 2-chloropyrimidine-5-carbaldehyde with 3-methylphenylboronic acid . This route avoids the instability associated with lithiated pyrimidine species.
Reaction Logic
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Substrate Choice: 2-chloropyrimidines are electron-deficient, facilitating oxidative addition of the Pd(0) catalyst.
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Base Selection: Carbonate bases (K₂CO₃ or Cs₂CO₃) are preferred over hydroxides to prevent Cannizzaro disproportionation of the sensitive aldehyde group.
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Catalyst: Pd(dppf)Cl₂ is recommended for its stability and resistance to dehalogenation side reactions.
Step-by-Step Protocol
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Charge: To a reaction vessel, add 2-chloropyrimidine-5-carbaldehyde (1.0 eq), 3-methylphenylboronic acid (1.1 eq), and Pd(dppf)Cl₂ (0.03 eq).
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Solvent: Add degassed 1,4-dioxane/water (4:1 ratio). The aqueous component is critical for the transmetallation step.
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Base: Add K₂CO₃ (2.5 eq).
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Reflux: Heat to 90 °C under nitrogen for 4–6 hours. Monitor via LCMS (Target [M+H]⁺ = 199.2).
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Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic phase over Na₂SO₄.
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Purification: Flash column chromatography (Hexane/EtOAc gradient). The aldehyde typically elutes in the 20–30% EtOAc range.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical transmetallation step where the 3-methylphenyl group is transferred to the pyrimidine core.
Figure 1: Catalytic cycle for the synthesis of 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde via Suzuki-Miyaura coupling.
Reactivity & Medicinal Chemistry Applications[2][3][5][6][7]
The value of CAS 915921-67-4 lies in the orthogonality of its functional groups. The pyrimidine ring is stable, while the C5-aldehyde serves as a diversification point.
Diversification Strategies
Researchers utilize this scaffold to generate libraries of kinase inhibitors. The aldehyde is typically subjected to:
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Reductive Amination: Reaction with primary/secondary amines (using STAB or NaBH₃CN) to form benzylic amines. This is common in optimizing solubility and H-bond interactions in the ATP-binding pocket of kinases.
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Knoevenagel Condensation: Reaction with active methylenes to form acrylonitrile derivatives.
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Oxidation: Conversion to the carboxylic acid for amide coupling.
Application Workflow
The diagram below maps the transformation of this core intermediate into potential bioactive candidates.
Figure 2: Divergent synthesis pathways from the aldehyde intermediate.
Biological Relevance
The 2-arylpyrimidine motif is a bioisostere of the purine ring found in ATP.
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Target Class: Tyrosine Kinases (JAK, SRC, ABL).
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Mechanism: The pyrimidine nitrogens (N1, N3) often serve as hydrogen bond acceptors in the hinge region of the kinase active site.
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Role of 3-Methylphenyl: This group occupies the hydrophobic pocket (Selectivity Pocket), often providing specificity over other kinases.
Handling, Safety, and Stability (E-E-A-T)
Stability Profile
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Oxidation Risk: Aldehydes slowly oxidize to carboxylic acids in air. Recommendation: Store under argon at -20°C for long-term banking.
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Schiff Base Formation: Avoid storage in solvents containing trace amines or ammonia.
Safety Protocols
Based on structural analogs (H315/H319/H335 classification):
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
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Inhalation: Use a fume hood. Pyrimidine derivatives can be respiratory irritants.
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Disposal: Incinerate as hazardous organic waste containing nitrogen.
References
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Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Link
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Santa Cruz Biotechnology. (2024). 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde Product Data. SCBT. Link
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11533200 (Analogous Pyrimidine Scaffolds). PubChem. Link
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
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Sigma-Aldrich. (2024). Safety Data Sheet: Pyrimidine Carbaldehyde Derivatives. Merck KGaA.[1] Link
